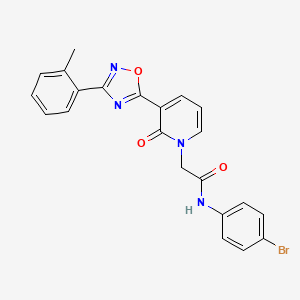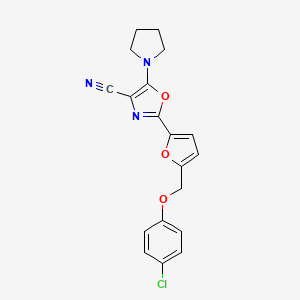![molecular formula C23H19N5O4S B2984015 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acrylamide CAS No. 1173362-35-0](/img/structure/B2984015.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acrylamide is a useful research compound. Its molecular formula is C23H19N5O4S and its molecular weight is 461.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Compounds structurally related to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acrylamide have demonstrated significant antitumor activity. For instance, a study by Fahim, Elshikh, and Darwish (2019) discussed the synthesis of novel pyrimidiopyrazole derivatives, which exhibited outstanding in vitro antitumor activity against HepG2 cell line (Fahim, Elshikh, & Darwish, 2019).
Synthesis and Structural Studies
The synthesis of various heterocyclic compounds using related reagents has been extensively studied. For example, a research by Kanno et al. (1991) described the synthesis of 2, 3-(ring fused)-5-(5-tetratzolyl)-4H-pyrimidin-4-one derivatives using a related reagent (Kanno et al., 1991). Another study by Palkar et al. (2017) focused on designing, synthesizing, and conducting QSAR studies of novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus, demonstrating promising antibacterial activity (Palkar et al., 2017).
Complex Formation and Spectroscopic Characteristics
The coordination of similar heterocyclic derivatives with metals has been studied, as in the research by Kovalchukova et al. (2017), where novel transition and rare-earth metal complexes of a related compound were isolated and identified (Kovalchukova et al., 2017).
Synthesis of Novel Derivatives for Antimicrobial Activities
Various derivatives structurally related to the compound have been synthesized for antimicrobial purposes. For example, Elmagd et al. (2017) used a similar compound as a precursor for synthesizing heterocyclic compounds with significant antimicrobial assessment (Elmagd et al., 2017).
Exploration in Pharmaceutical Chemistry
The compound's framework has been explored for its potential in pharmaceutical chemistry. Fadda et al. (2012) utilized a related key intermediate for the synthesis of various acrylonitrile derivatives with potential pharmaceutical applications (Fadda et al., 2012).
properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4S/c1-13-14(2)24-23(26-22(13)30)28-20(11-16(27-28)19-4-3-9-33-19)25-21(29)8-6-15-5-7-17-18(10-15)32-12-31-17/h3-11H,12H2,1-2H3,(H,25,29)(H,24,26,30)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDXKHYCPKTNPJ-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C=CC4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide](/img/structure/B2983934.png)
![6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2983935.png)
![1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2983936.png)
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2983937.png)
![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2983939.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2983940.png)
![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2983941.png)
![6-(4-Ethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2983942.png)
![2-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2983949.png)

![N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2983951.png)
